FMOC-DL-2-pyridylalanine

説明

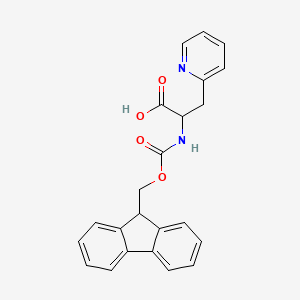

Structure

3D Structure

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIVJCDZOMUITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Synthetic Methodologies of Fmoc Dl 2 Pyridylalanine and Its Derivatives

General Principles of Fmoc-Protected Amino Acid Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Introduced by Carpino and Han, the Fmoc group offers a key advantage in its base-lability, allowing for an orthogonal protection strategy to the acid-labile side-chain protecting groups. This means the N-terminal Fmoc group can be removed under mild basic conditions, typically with piperidine (B6355638), without affecting the acid-sensitive protecting groups on the amino acid side chains.

The synthesis of an Fmoc-protected amino acid generally involves the reaction of the free amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. Stable Fmoc-benzotriazoles have also been shown to react efficiently with various amino acids in the presence of triethylamine (B128534) to yield Fmoc-protected amino acids with high purity, free from di- and tripeptide impurities.

Specific Synthetic Routes to Pyridylalanine Derivatives

Several synthetic strategies have been developed to produce pyridylalanine derivatives. These methods are designed to introduce the pyridine (B92270) ring onto an alanine (B10760859) backbone.

Malonic Ester Method

The malonic ester synthesis is a versatile method for preparing carboxylic acids from alkyl halides. masterorganicchemistry.comwikipedia.org In the context of pyridylalanine synthesis, this method would typically involve the alkylation of a malonic ester derivative with a pyridylmethyl halide. The general steps of this synthesis are:

Deprotonation: A base, such as sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate. masterorganicchemistry.com

Alkylation: The enolate then undergoes a nucleophilic substitution reaction (SN2) with a 2-(halomethyl)pyridine (e.g., 2-(chloromethyl)pyridine). masterorganicchemistry.com

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to a dicarboxylic acid using aqueous acid. Upon heating, this intermediate readily decarboxylates to yield the desired pyridylalanine. masterorganicchemistry.com

A significant challenge in the malonic ester synthesis is the potential for dialkylation, which can lead to lower yields and complicate the purification of the final product. wikipedia.org

Azlactone Intermediate Approaches

The Erlenmeyer-Plöchl synthesis, which involves the formation of an azlactone (an oxazolone), is a classical method for amino acid synthesis. drugfuture.comwhiterose.ac.uk More contemporary approaches have adapted this chemistry for the synthesis of α-pyridyl, α-substituted amino acid derivatives. nih.govacs.org

A notable modern method involves a one-pot, three-component synthesis that utilizes the direct, precious-metal-free heteroarylation of readily available, amino acid-derived azlactones with electrophilically activated pyridine N-oxides. nih.govacs.org The resulting pyridylated azlactone intermediates are versatile and can be directly used as acylating agents for a range of nucleophiles, leading to various heteroarylated amino acid derivatives in a single vessel. nih.gov This approach is valuable for creating α,α-disubstituted amino acids, which can confer conformational preferences and hydrolytic stability to peptides. nih.gov

The general workflow for this approach is:

Azlactone Formation: An N-acyl amino acid is cyclized to form the azlactone intermediate.

Heteroarylation: The azlactone is then reacted with a pyridine N-oxide in the presence of an activating agent.

Nucleophilic Ring Opening: The resulting pyridylated azlactone is opened with a nucleophile (e.g., an alcohol or amine) to yield the final amino acid derivative. nih.gov

| Reaction Step | Reagents | Outcome |

| Azlactone Formation | N-acyl amino acid, Acetic anhydride | 2-substituted-5(4H)-oxazolone |

| Heteroarylation | Azlactone, Pyridine N-oxide, Activating Agent | Pyridylated azlactone intermediate |

| Ring Opening | Pyridylated azlactone, Nucleophile (e.g., MeOH) | α-pyridyl, α-substituted amino acid ester |

Regioselective Cyanation for Modified Pyridylalanines

The introduction of a cyano group into the pyridine ring of pyridylalanine can provide a handle for further chemical modifications, leading to novel amino acid derivatives. Regioselective C-H cyanation of pyridine and related heterocycles is an active area of research.

While direct C-H cyanation of a pre-formed pyridylalanine is challenging, methods for the cyanation of pyridine rings can be envisioned as a route to modified pyridylalanines. For instance, the cyanation of pyridine N-oxide salts has been reported as a method for synthesizing cyanopyridines. researchgate.net More recent developments include the electrochemical oxidative regioselective C-H cyanation of imidazo[1,2-a]pyridines using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. Such strategies could potentially be adapted to synthesize cyanopyridylalanines, which would be valuable building blocks for peptide synthesis.

The general principle involves the activation of a specific position on the pyridine ring, followed by the introduction of a cyanide nucleophile. The regioselectivity is often directed by the electronic properties of the starting material and the reaction conditions.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

FMOC-DL-2-pyridylalanine is a valuable building block for incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). SPPS allows for the stepwise construction of peptides while the growing chain is anchored to an insoluble polymer support, which simplifies the purification process at each step.

The core cycle of Fmoc-SPPS consists of:

Deprotection: Removal of the N-terminal Fmoc group with a solution of piperidine in a solvent like dimethylformamide (DMF).

Washing: Rinsing the resin to remove excess piperidine and the cleaved Fmoc adduct.

Coupling: Addition of the next Fmoc-protected amino acid, which has been pre-activated with a coupling reagent to facilitate amide bond formation.

Washing: Rinsing the resin to remove unreacted reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid cocktail.

Automated Protocols and Resins for Fmoc-SPPS

The repetitive nature of SPPS makes it highly amenable to automation. Automated peptide synthesizers have become standard tools in research and industrial settings, offering high efficiency, reproducibility, and the ability to perform parallel syntheses. These instruments automate the cycles of deprotection, washing, and coupling, and often include features for real-time monitoring of reaction completion.

The choice of resin is crucial for a successful SPPS. Resins are typically based on polystyrene cross-linked with divinylbenzene (B73037) and are functionalized with a linker that connects the first amino acid to the solid support. The properties of the linker determine the conditions required for the final cleavage of the peptide from the resin.

| Resin Type | Linker Type | Peptide C-Terminus | Cleavage Condition |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic acid | Strong acid (e.g., TFA) |

| Rink Amide Resin | Rink Amide | Amide | Mild acid (e.g., TFA) |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic acid (protected) | Very mild acid (e.g., dilute TFA) |

Coupling Reagents and Conditions

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-protected amino acid. The choice of coupling reagent and conditions is critical to ensure efficient amide bond formation while minimizing side reactions, particularly racemization. In the synthesis involving this compound, various classes of coupling reagents are employed, each with distinct mechanisms and potencies.

Commonly used reagents include:

Carbodiimides: Diisopropylcarbodiimide (DIC) is often used, typically in conjunction with an additive to suppress racemization.

Aminium/Uronium Salts: Reagents like HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used for coupling amino acids, including those prone to steric hindrance. However, their high reactivity can sometimes increase the risk of racemization for sensitive residues. nih.govresearchgate.net

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also effective activators.

To mitigate the loss of stereochemical integrity during the activation and coupling steps, additives are crucial. Additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 1-hydroxybenzotriazole (B26582) (HOBt) can be incorporated. nih.govresearchgate.netpeptide.com These compounds react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. mdpi.com For particularly challenging couplings or with residues highly susceptible to racemization, using a milder coupling reagent combination such as DIC/Oxyma can be beneficial. nih.gov

| Coupling Reagent Class | Examples | Key Characteristics | Racemization Suppressant Additive |

|---|---|---|---|

| Carbodiimides | DIC | Cost-effective and widely used. | Oxyma, HOBt |

| Aminium/Uronium Salts | HATU, HCTU | Highly efficient, fast reaction times, suitable for difficult couplings. | Inherent (HATU contains a HOAt moiety), but can be supplemented. |

| Phosphonium Salts | BOP, PyBOP | Effective activators, though can lead to toxic by-products. | HOBt |

Fmoc Deprotection Strategies and By-product Mitigation

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental step in solid-phase peptide synthesis (SPPS), repeated at each cycle. nih.govresearchgate.net The process involves a base-catalyzed β-elimination mechanism, which liberates the free amine for the next coupling step. nih.gov This reaction produces a highly reactive dibenzofulvene (DBF) intermediate, which must be scavenged by the base to prevent side reactions. researchgate.netgoogle.com However, the basic conditions required for deprotection can also promote undesirable side reactions, necessitating careful strategy selection. nih.gov

Piperidine-Based Deprotection and Alternatives

The standard and most common method for Fmoc removal is treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.despringernature.com Piperidine acts as both the base to initiate the elimination and the nucleophile to trap the resulting DBF adduct. springernature.com

Despite its widespread use, piperidine has drawbacks, including its classification as a controlled substance in some jurisdictions and its potential to catalyze side reactions like aspartimide formation. nih.goviris-biotech.de5z.com This has led to the investigation of several alternative bases. nih.gov

4-Methylpiperidine (4MP): This reagent shows efficiency identical to piperidine for Fmoc removal and is not a controlled substance, making it an excellent direct replacement. nih.goviris-biotech.de5z.com

Piperazine (B1678402) (PZ): Often used in combination with other reagents, piperazine is another effective secondary amine for deprotection. nih.govresearchgate.netnih.gov It can be particularly useful in microwave-assisted protocols. google.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered base that is very effective for Fmoc removal, especially in cases of aggregation where standard reagents may be slow. google.comiris-biotech.de It is often used at low concentrations (e.g., 2%) in DMF, typically with a nucleophilic scavenger like piperidine added in small amounts to trap DBF. google.com

Dipropylamine (DPA): Studies have shown that DPA can significantly reduce aspartimide formation compared to piperidine, offering a purer crude product for sequences containing sensitive Asp residues. nih.gov

Other Amines: Reagents such as cyclohexylamine, morpholine, and 3-(diethylamino)propylamine (B94944) (DEAPA) have also been explored as alternatives to minimize by-products and improve the sustainability of the process. researchgate.netrsc.org

| Deprotection Reagent | Typical Concentration | Advantages | Considerations |

|---|---|---|---|

| Piperidine (PP) | 20% in DMF | Well-established, effective, and reliable. nih.govresearchgate.net | Controlled substance, can promote side reactions. nih.gov5z.com |

| 4-Methylpiperidine (4MP) | 20% in DMF | Similar efficiency to piperidine, not a controlled substance. nih.goviris-biotech.de5z.com | A direct, less regulated substitute. |

| Piperazine (PZ) | 5-10% in DMF | Effective alternative, useful in microwave synthesis. nih.govgoogle.com | May require additives like HOBt to reduce side reactions. researchgate.net |

| DBU | 2-5% in DMF | Very strong, non-nucleophilic base, good for aggregated sequences. iris-biotech.de | Requires a separate scavenger (e.g., small amount of piperidine) to trap DBF. google.com |

| Dipropylamine (DPA) | 20-25% in DMF | Reduces aspartimide formation significantly. nih.gov | May have slightly different deprotection kinetics. |

Addressing Racemization in 2-Pyridylalanine Derivatives

Racemization, the loss of stereochemical purity at the α-carbon, is a major concern in peptide synthesis, particularly for non-standard amino acids. For pyridylalanine derivatives, the electron-withdrawing nature of the pyridine ring can increase the acidity of the α-proton, making it more susceptible to epimerization under both coupling and deprotection conditions. uclan.ac.ukmanchester.ac.uk

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com This intermediate has an acidic proton at the C4 position, and its removal and subsequent reprotonation can lead to inversion of stereochemistry.

Strategies to address racemization include:

Optimizing Coupling Conditions: The use of milder activating agents and the addition of racemization suppressants like HOBt or Oxyma are critical. nih.govmdpi.com

Controlling Temperature: Elevated temperatures, especially during microwave-assisted SPPS, can accelerate racemization. For sensitive residues like histidine and cysteine, which share some electronic similarities with pyridylalanine, lowering the coupling temperature has been shown to limit epimerization. researchgate.net

Choice of Base: During coupling, the choice of the tertiary amine base is important. Highly hindered bases like 2,4,6-collidine (TMP) can sometimes reduce the rate of racemization compared to less hindered bases. researchgate.net

Deprotection Conditions: While less common than during coupling, racemization can occur during the Fmoc deprotection step for highly susceptible residues like phenylglycine. uclan.ac.ukmanchester.ac.uk Minimizing exposure time to the basic deprotection solution and ensuring efficient reactions can help preserve stereochemical integrity.

Chemo-Enzymatic Synthesis Approaches

To obtain enantiomerically pure L- or D-isomers of 2-pyridylalanine, chemo-enzymatic methods provide a powerful alternative to asymmetric chemical synthesis or chiral chromatography. These approaches leverage the high stereoselectivity of enzymes to resolve a racemic mixture. researchgate.net

A common strategy involves the enzymatic kinetic resolution of a racemic N-protected amino acid ester. researchgate.net The process for FMOC-2-pyridylalanine can be outlined as follows:

Chemical Synthesis: Racemic DL-2-pyridylalanine is first chemically protected on the amine with an Fmoc group and on the carboxylic acid as a methyl or ethyl ester, yielding N-Fmoc-DL-2-pyridylalanine methyl ester.

Enzymatic Resolution: The racemic ester is then subjected to hydrolysis catalyzed by a stereoselective enzyme, such as the protease α-chymotrypsin (α-CT). researchgate.net

Selective Hydrolysis: The enzyme selectively recognizes and hydrolyzes the ester of one enantiomer (typically the L-enantiomer) to the corresponding carboxylic acid (N-Fmoc-L-2-pyridylalanine). The other enantiomer (N-Fmoc-D-2-pyridylalanine methyl ester) remains unreacted.

Separation: The resulting mixture of the L-amino acid and the D-amino acid ester can be easily separated based on their different chemical properties (e.g., via acid-base extraction). researchgate.net

This method is highly efficient for producing both L- and D-isomers with very high enantiomeric excess (ee >98%). researchgate.net Other enzymes, such as Acylase I, can also be used for the resolution of N-acetylated racemic amino acids, demonstrating the broad applicability of this approach. researchgate.net

Synthetic Challenges and Strategies for High Purity and Yield

The synthesis of peptides containing this compound presents several challenges that must be overcome to achieve high purity and yield.

Key Challenges:

Aggregation: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation. nih.gov This can block reactive sites, resulting in incomplete coupling and deprotection reactions and leading to deletion sequences.

Racemization: As discussed, maintaining the stereochemical integrity of the 2-pyridylalanine residue is a primary challenge. mdpi.com

By-product Formation: Side reactions during deprotection, such as the formation of piperidinyl-alanine adducts, can reduce the purity of the final product. iris-biotech.de

Strategies for High Purity and Yield:

Microwave-Assisted SPPS: The use of microwave irradiation can accelerate both coupling and deprotection steps, improving efficiency and potentially disrupting aggregation. google.comnih.gov However, careful temperature control is essential to prevent increased racemization. researchgate.net

Backbone Protection: For sequences prone to severe aggregation, the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of a preceding amino acid can disrupt hydrogen bonding and improve solvation. peptide.comnih.gov

Optimized Reagent Selection: Choosing the appropriate coupling reagents, additives, and deprotection bases is crucial. For instance, using HATU for a difficult coupling or switching to DPA for deprotection in an Asp-containing sequence can significantly improve the outcome. nih.gov

Solvent Choice: While DMF is standard, alternative solvents or the addition of chaotropic salts can sometimes improve solubility and reduce aggregation. peptide.com

Quality Control of Building Blocks: Ensuring the use of high-purity Fmoc-amino acids (≥99% HPLC purity, ≥99.8% enantiomeric purity) is a critical first step to minimize the introduction of impurities from the outset. sigmaaldrich.com

By carefully considering these challenges and implementing appropriate synthetic strategies, high-purity peptides incorporating the non-canonical amino acid this compound can be successfully synthesized.

Supramolecular Chemistry and Self Assembly of Fmoc Dl 2 Pyridylalanine

Formation of Supramolecular Helical Architectures

The self-assembly of FMOC-DL-2-pyridylalanine into supramolecular helical structures is a thermodynamically controlled process, significantly influenced by environmental factors such as the solvent system used. rsc.orgresearchgate.net In solvent mixtures like methanol (B129727)/water and DMSO/water, the hydrophobic nature of the Fmoc-protected pyridyl amino acid leads to the formation of self-assembled aggregates. researchgate.net Single-crystal X-ray diffraction studies have been instrumental in revealing the high-order organization of helicity at the molecular level. rsc.org

The table below summarizes the key intermolecular interactions responsible for the self-assembly of FMOC-L-2-pyridylalanine.

| Interacting Groups | Type of Interaction | Role in Self-Assembly |

| Pyridyl Nitrogen and Carboxylic Acid | Strong Hydrogen Bonding | Directs and stabilizes the helical structure. rsc.orgresearchgate.net |

| Amino N-H and Amide C=O | Hydrogen Bonding | Contributes to the overall stability of the assembly. researchgate.net |

| Fluorene (B118485) Units | Dispersion and van der Waals forces | Covers a large surface area, contributing to intermolecular contacts. researchgate.net |

The chirality of the amino acid building block has a profound effect on the resulting supramolecular structure. In the case of the enantiopure form, FMOC-L-2-pyridylalanine, two distinct helical modalities are observed. rsc.org A right-handed helix (P-helix) is formed through hydrogen bonding between the pyridine (B92270) and carboxylic acid groups, as well as between amide groups. rsc.org Concurrently, the fluorene groups arrange into a left-handed helix (M-helix), demonstrating a unique tilted chirality. rsc.org The D-enantiomer, as expected, forms helices with the opposite handedness. researchgate.net

The racemic (DL) mixture, in contrast, assembles into stacked face-to-face dimers with macrocyclic architectures. rsc.org This difference in packing directly influences the material's properties.

Chirality Transfer in Supramolecular Assemblies

The molecular chirality of the individual amino acid is effectively transferred to the macroscopic level in the supramolecular assembly. rsc.org This hierarchical effect of molecular chirality dictates the supramolecular crystal packing, the handedness of the self-assembled helices, and ultimately, the macroscopic properties of the material. rsc.orgresearchgate.net For instance, the specific L- or D-configuration of the pyridylalanine directly determines whether a P-helix or an M-helix is formed in the higher-order structure. rsc.org

Polymorphism and Dynamic Interactions within Racemic Mixtures

While the enantiopure forms of FMOC-2-pyridylalanine crystallize into well-defined helical structures, the racemic mixture of this compound exhibits different packing arrangements. rsc.org The combination of a 1:1 ratio of the L- and D-isomers in a methanolic solution leads to the formation of a distinct crystalline form. researchgate.net This racemic form is characterized by stacked face-to-face dimers creating macrocyclic structures. rsc.org The purity and crystalline nature of the bulk samples of the individual enantiomers and the racemic mixture have been confirmed by comparing powder X-ray diffraction (PXRD) data with simulated data from single-crystal XRD. researchgate.net

Engineering of Crystalline Materials with Tunable Properties

The ability to control the self-assembly of FMOC-2-pyridylalanine through chirality allows for the engineering of crystalline materials with tunable properties. rsc.org A notable example is the enhanced mechanical rigidity observed in the racemic DL assembly. rsc.org Atomic force microscopy (AFM) nanoindentation analysis has revealed a significantly high Young's modulus for the DL-assembly, a property attributed to its unique stacked dimer and macrocyclic architecture. rsc.org This demonstrates the potential for designing materials with specific mechanical characteristics by carefully selecting the chirality of the molecular building blocks.

The table below presents a comparison of the Young's modulus for the DL-assembly.

| Assembly | Young's Modulus (GPa) | Structural Feature |

| This compound | 31.8 ± 11.9 | Stacked face-to-face dimers with macrocyclic architectures rsc.org |

This tunability of mechanical properties opens avenues for the development of advanced materials with applications in various fields.

Applications of Fmoc Dl 2 Pyridylalanine in Peptide and Protein Engineering

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. The incorporation of unnatural amino acids like 2-pyridylalanine is a key strategy in peptidomimetic design. By replacing natural amino acids, researchers can introduce conformational constraints and novel chemical functionalities. The use of FMOC-DL-2-pyridylalanine in solid-phase peptide synthesis (SPPS) allows for the precise placement of this residue within a peptide sequence, enabling the creation of peptidomimetics with tailored characteristics. These modifications can lead to molecules with improved resistance to enzymatic degradation and better therapeutic potential.

Macrocyclization is a powerful technique to transform flexible linear peptides into more rigid, cyclic structures. This conformational constraint can lead to higher binding affinity and selectivity for biological targets. Peptides incorporating 2-pyridylalanine or its derivatives can undergo spontaneous macrocyclization under specific conditions. For instance, peptides containing the unnatural amino acid 3-(2-cyano-4-pyridyl)alanine (Cpa), a derivative of 2-pyridylalanine, and an N-terminal cysteine residue can spontaneously cyclize in aqueous buffer at neutral pH. anu.edu.aunih.gov This reaction, a form of nitrile-aminothiol click reaction, proceeds without the need for a catalyst and is orthogonal to other proteinogenic amino acids, making it a highly efficient and biocompatible method for creating constrained macrocycles. anu.edu.au The cyclization occurs via a two-step condensation, forming a stable dihydrothiazole ring. anu.edu.au

Research has demonstrated the feasibility of this approach for peptides of varying lengths, as detailed in the following table.

| Peptide Sequence | Cyclization Half-time (t½) in hours | Cyclization Yield (%) |

|---|---|---|

| Cys-Ala-Gly-Tyr-Cpa-Ala-Gly | 2.7 | >95 |

| Cys-Ala-Gly-Cpa-Ala-Gly | 8.5 | >95 |

| Cys-Gly-Cpa-Gly-Ala | 3.2 | >95 |

Table showing the spontaneous cyclization of linear peptides containing an N-terminal cysteine and 3-(2-cyano-4-pyridyl)alanine (Cpa) in an aqueous buffer at pH 7.5. The data highlights the efficiency and speed of this macrocyclization strategy. anu.edu.au

A significant drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. The introduction of unnatural amino acids and macrocyclization are effective strategies to enhance proteolytic stability. mdpi.com Peptidomimetics containing 2-pyridylalanine are less likely to be recognized by proteases, which are highly specific for natural L-amino acid sequences. researchgate.net Furthermore, the conformational rigidity imposed by macrocyclization can shield the peptide backbone from proteolytic enzymes. For example, a substrate peptide of the Zika virus NS2B-NS3 protease, when cyclized using the cysteine and 3-(2-cyano-4-pyridyl)alanine strategy, resulted in an inhibitor with high proteolytic stability. anu.edu.au This increased resistance to degradation is crucial for the development of peptide-based drugs with improved pharmacokinetic profiles.

Site-Specific Chemical Modification of Peptides and Proteins

The ability to selectively modify peptides and proteins at specific sites is essential for a wide range of applications, including the attachment of imaging agents, drug molecules, and other functional moieties. The pyridyl group of 2-pyridylalanine offers a unique chemical handle for such modifications. While methods exist for modifying native protein N-termini using 2-pyridinecarboxyaldehydes, the incorporation of 2-pyridylalanine derivatives provides a powerful tool for site-specific modification within the peptide chain. nih.govescholarship.orgresearchgate.net

Bioorthogonal ligation reactions are chemical reactions that can occur in living systems without interfering with native biochemical processes. The nitrile-aminothiol (NAT) click reaction is a prime example of such a strategy that can be employed with derivatives of 2-pyridylalanine. nih.gov Specifically, cyanopyridylalanines, when genetically encoded and incorporated into proteins, can react with 1,2-aminothiol compounds under physiological conditions. nih.gov This reaction is catalyst-free, highly selective, and biocompatible, making it suitable for in-cell applications. nih.gov The reaction proceeds rapidly and to near completion, allowing for the efficient labeling and modification of proteins in complex biological environments. nih.gov

The genetic encoding of cyanopyridylalanine opens up new avenues for post-translational functionalization. By incorporating this unnatural amino acid at a specific site, a protein can be selectively tagged with a wide range of functionalities, such as fluorescent probes or drug conjugates. nih.gov Furthermore, the NAT click reaction can be utilized for protein stapling. By incorporating two cyanopyridylalanine residues within a polypeptide chain, a bi-functional aminothiol reagent can be used to create a covalent bridge, or "staple," between them. nih.gov This technique is valuable for stabilizing secondary structures, such as α-helices, which can enhance the biological activity and stability of peptides and proteins. nih.gov

Role in Enzyme and Protease Research

The unique properties of 2-pyridylalanine also make it a valuable tool in enzyme and protease research. The pyridyl side chain can act as a metal-chelating group, which is particularly useful for studying and inhibiting metalloenzymes. A peptide containing L-pyridylalanine has been identified as an effective inhibitor of metalloproteinases, including gelatinase B (MMP-9), collagenase 2 (MMP-8), and tumor necrosis factor-alpha converting enzyme (TACE/ADAM-17). nih.gov This inhibitory activity is significant in the context of diseases where these enzymes are dysregulated, such as in septic shock. nih.gov

The following table summarizes the inhibitory activity of a pyridylalanine-containing peptide against several metalloproteinases.

| Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|

| Gelatinase B / MMP-9 | Potent Inhibition |

| Collagenase 2 / MMP-8 | Potent Inhibition |

| TACE / ADAM-17 | Potent Inhibition |

Table illustrating the inhibitory profile of an L-pyridylalanine-containing peptide against key metalloproteinases. The specific IC₅₀ values were not provided in the abstract, but the study indicated significant in vitro inhibition. nih.gov

Furthermore, peptides containing pyridylalanine have been shown to catalyze enantioselective chemical reactions, highlighting their potential in the development of novel peptide-based catalysts. nih.govnih.govacs.org This catalytic activity stems from the ability of the pyridyl nitrogen to participate in chemical transformations.

Development of Protease Inhibitors

Proteases are a large family of enzymes that catalyze the breakdown of proteins and are implicated in numerous diseases, making them significant drug targets. nih.gov The development of selective protease inhibitors is a key area of therapeutic research. nih.gov While broad-spectrum inhibitors exist, engineering molecules that target specific proteases can enhance efficacy and reduce off-target effects. nih.gov

The fluorenylmethyloxycarbonyl (FMOC) group, commonly used as a protecting group in peptide synthesis, has also been identified as a crucial component in the design of some protease inhibitors. Research on inhibitors for the HIV-1 protease revealed that the FMOC fluorenyl moiety can interact closely with residues in the enzyme's active site, highlighting its importance for binding. nih.gov In one study, a pharmacophore model led to the identification of an FMOC-protected N-tosyl arginine as a promising candidate for HIV-1 protease inhibition. nih.gov Structural analysis showed that the inhibitor binds in an extended conformation, occupying several subsites of the active site. nih.gov This demonstrates the potential of incorporating FMOC-protected amino acids, including non-canonical ones like 2-pyridylalanine, into inhibitor design to achieve specific and effective binding.

| Inhibitor Component | Role in HIV-1 Protease Inhibition | Reference |

| FMOC Fluorenyl Moiety | Interacts closely with active site residues, important for binding. | nih.gov |

| Arginine Carboxamide | Involved in interactions with water coordinated to catalytic aspartyl groups. | nih.gov |

| N(G)-tosyl group | Suppresses protonation of the arginine guanidinyl terminus. | nih.gov |

Specificity Profiling and Substrate Optimization

Understanding the substrate specificity of a protease is fundamental to designing selective inhibitors and probes. A highly effective method for rapidly profiling protease specificity involves the use of combinatorial fluorogenic substrate libraries. nih.govnih.gov FMOC-based solid-phase synthesis is particularly well-suited for creating these libraries. nih.govnih.gov

The process utilizes a bifunctional fluorogenic leaving group, such as 7-amino-4-carbamoylmethylcoumarin (ACC), which can be attached to a solid support. nih.gov Standard FMOC chemistry allows for the systematic coupling of various amino acids, including non-proteinogenic ones like DL-2-pyridylalanine, at different positions in the peptide substrate. nih.gov By creating large, soluble libraries with diversity at key positions (e.g., P1, P2, P3, P4), researchers can screen them against a target protease. nih.govnih.gov The resulting cleavage profiles provide a detailed "fingerprint" of the enzyme's preferences, which is invaluable for designing highly selective substrates and potent inhibitors. nih.govnih.gov The versatility of this FMOC-based approach allows for the rapid preparation of any single substrate, substrate array, or positional scanning library. nih.gov

Studies on Enzyme Kinetics and Molecular Interactions

The data generated from specificity profiling libraries also provides insights into enzyme kinetics. Substrates incorporating the ACC leaving group, synthesized using FMOC chemistry, exhibit kinetic profiles comparable to those of traditional substrates. nih.gov This allows for reliable quantitative analysis of enzyme activity.

Furthermore, the incorporation of unnatural amino acids like 2-pyridylalanine can be used to probe specific molecular interactions between a peptide and its target protein. The pyridyl side chain is capable of engaging in π-π stacking and metal coordination, which can influence peptide conformation and binding. vulcanchem.com In structural studies, such as those using X-ray crystallography, the precise binding mode of inhibitors containing FMOC-amino acid derivatives can be determined. nih.gov For example, crystallographic analysis of an FMOC-containing inhibitor bound to HIV-1 protease detailed its occupancy of the S2, S1', and S3' subsites of the active site, providing a clear picture of the molecular interactions driving inhibition. nih.gov

Integration into Therapeutic Peptide Design

Peptides derived from protein-protein interaction sites are often used as starting points for developing therapeutic agents. nih.gov However, these initial peptides frequently have suboptimal binding affinity and require significant optimization to be effective. nih.gov The incorporation of non-canonical amino acids like DL-2-pyridylalanine is a key strategy in this optimization process. arxiv.org

Enhancement of Binding Affinity and Efficacy

The unique properties of the 2-pyridyl side chain can be exploited to enhance the binding affinity and efficacy of therapeutic peptides. For instance, substituting a natural amino acid like histidine with 2-pyridylalanine in a peptide designed to bind Immunoglobulin G (IgG) can significantly improve its performance. vulcanchem.com The pyridyl group can alter the local electronic and steric environment, leading to more favorable interactions with the target protein. This strategic substitution allows for the fine-tuning of a peptide's binding characteristics to achieve the desired therapeutic potency.

Overcoming Synthetic Challenges in Drug Development

A notable example involves a peptide where the substitution of histidine with 2-pyridylalanine at a specific position dramatically improved the synthetic outcome. This single substitution led to a reduction in byproduct formation and increased the synthesis yield from 46% to an impressive 97%. vulcanchem.com Such improvements are critical in drug development, where efficient and scalable synthesis is essential for producing therapeutic candidates.

| Parameter | Peptide with Histidine | Peptide with 2-Pyridylalanine | Reference |

| Synthesis Yield | 46% | 97% | vulcanchem.com |

| Byproduct Formation | High | Reduced | vulcanchem.com |

Peptide-Based Biomaterials and Drug Delivery Systems

FMOC-protected amino acids are not only building blocks for therapeutic peptides but also key components in the formation of self-assembling biomaterials, particularly hydrogels. nih.govnih.govrsc.org These materials are of great interest for biomedical applications such as drug delivery and tissue engineering due to their biocompatibility and biodegradability. nih.govresearchgate.net

The self-assembly process is often driven by a combination of interactions, including π-stacking of the aromatic FMOC groups and hydrogen bonding between the peptide backbones, leading to the formation of nanofibers that entangle to form a hydrogel matrix. rsc.org While many studies have focused on FMOC-diphenylalanine, the principles apply to other FMOC-amino acids. nih.govrsc.org The incorporation of this compound could introduce new properties to these hydrogels, such as different mechanical strengths or pH-responsiveness, due to the pyridyl side chain.

These peptide-based hydrogels can encapsulate therapeutic molecules, from small drugs to larger nanoparticles, and provide controlled and sustained release. nih.govresearchgate.net For example, dexamethasone has been successfully incorporated into and released from FMOC-tripeptide hydrogels. nih.govresearchgate.net The ability to modify the peptide sequence, potentially with residues like 2-pyridylalanine, allows for the tuning of the hydrogel's properties to optimize drug release kinetics for specific therapeutic applications. nih.govmdpi.com

Metal-Binding Peptides and Protein Design

The incorporation of noncanonical amino acids into peptides and proteins offers a powerful strategy for creating novel functionalities not accessible with the 20 proteinogenic amino acids. This compound is a key building block in this endeavor, particularly in the design of metal-binding peptides and artificial metalloenzymes. The pyridyl side chain of 2-pyridylalanine functions as an effective metal ligand, enabling the creation of custom coordination sites within a polypeptide scaffold. This approach allows for precise control over the position and coordination geometry of a metal ion, paving the way for proteins with tailored catalytic activities, unique spectroscopic properties, or enhanced stability.

The utility of the pyridyl group as a metal ligand stems from its electronic and structural properties. As a nitrogen-containing heterocycle, it is a good σ-donor and can participate in metal-ligand binding. Factors such as chelate ring size, steric effects, and preorganization of ligands significantly influence the stability and selectivity of the resulting metal complexes rsc.orgresearchgate.net. By strategically placing pyridylalanine residues within a peptide sequence, researchers can engineer high-affinity binding sites for a variety of metal ions.

A notable application is the de novo design of metalloproteins with specific functions. For instance, researchers have successfully designed and synthesized a four-alpha-helix bundle protein capable of binding a heme cofactor using a non-natural amino acid ligand, 4-pyridyl-L-alanine (an isomer of 2-pyridylalanine). nih.gov In this design, two pyridylalanine residues serve as axial ligands to the iron center of the heme. The resulting hemeprotein exhibits a significantly altered electrochemical potential compared to its natural counterparts that use histidine for coordination. nih.gov This demonstrates the power of using pyridylalanine to modulate the electronic properties of metal cofactors within a protein environment.

The midpoint reduction potential of the designed bis-pyridylalanine heme protein was measured to be +58 mV versus the standard hydrogen electrode (SHE). This is 287 mV higher than that of the analogous protein designed with bis-histidine ligation, highlighting a substantial stabilization of the reduced (Fe(II)) state of the heme iron by the pyridylalanine ligands. nih.gov

| Heme Protein Variant | Axial Ligand | Midpoint Reduction Potential (vs. SHE) |

| Designed Protein | 4-Pyridyl-L-alanine | +58 mV |

| Analogous Protein | L-Histidine | -229 mV |

This table summarizes the significant shift in the midpoint reduction potential of a de novo designed heme protein when the natural histidine ligand is replaced with 4-pyridyl-L-alanine, demonstrating the ability to tune metalloprotein properties. nih.gov

Furthermore, the principle of using pyridyl-containing amino acids extends to the creation of artificial metalloenzymes for novel catalysis. A sophisticated analog, (2,2′-bipyridin-5yl)alanine (BpyAla), which contains a bidentate chelating group, has been genetically incorporated into proteins to create catalysts for reactions not found in nature. semanticscholar.orgnih.gov These artificial enzymes, featuring a BpyAla-copper complex in their active site, have been successfully applied in enantioselective carbon-carbon bond-forming reactions. nih.goved.ac.ukresearchgate.net

In one study, BpyAla was incorporated into a steroid carrier protein (SCP) scaffold. The resulting copper-containing artificial metalloenzyme, SCP_Q111BpyAla, was shown to catalyze an enantioselective Friedel-Crafts alkylation reaction, achieving high selectivity for the (S)-enantiomer. nih.goved.ac.ukresearchgate.net This work underscores the potential of using FMOC-protected pyridylalanine and its derivatives in solid-phase peptide synthesis to build complex, functional metalloenzymes.

| Artificial Metalloenzyme | Catalytic Reaction | Product Yield | Enantiomeric Excess (e.e.) |

| SCP_Q111BpyAla-Cu(II) | Friedel-Crafts Alkylation | 42% | 72% (S) |

| SCP_A106BpyAla-Cu(II) | Friedel-Crafts Alkylation | 45% | 66% (S) |

This table presents the catalytic performance of artificial metalloenzymes created by incorporating the metal-binding noncanonical amino acid BpyAla into a protein scaffold. The data shows the effectiveness of these constructs in catalyzing an enantioselective Friedel-Crafts reaction. ed.ac.uk

The strategic incorporation of 2-pyridylalanine and its derivatives into peptide and protein structures is a robust method for developing novel metal-binding agents and catalysts. This approach provides precise control over the metal coordination sphere, enabling the fine-tuning of redox potentials and the engineering of new enzymatic functions.

Advanced Research Techniques and Methodologies for Fmoc Dl 2 Pyridylalanine Studies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of FMOC-protected amino acids, including FMOC-DL-2-pyridylalanine. nih.gov It is primarily used to determine the purity of the compound, often achieving levels of ≥98% or higher. jk-sci.com The technique is also adept at separating enantiomers, the D- and L-isomers, of FMOC-amino acids, which is critical for applications where stereochemistry is important. rsc.org

Various HPLC methods have been developed, often employing reversed-phase columns. researchgate.net The mobile phase composition is a critical parameter that is optimized to achieve the best separation. For instance, a mixture of methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN) with additives like triethylamine (B128534) (TEA) and formic acid (FA) has been used effectively. nih.gov The detection of the eluting compounds is typically performed using a UV detector, as the FMOC group has a strong UV absorbance, commonly monitored at a wavelength of 254 nm or 262 nm. rsc.orgnih.gov The retention time and peak purity are key indicators of the compound's identity and cleanliness. For quantitative analysis, the limit of quantitation (LOQ) for FMOC-amino acid derivatives can be as low as 1 picomole, although this can vary depending on the specific amino acid. nih.gov

Table 1: Representative HPLC Parameters for FMOC-Amino Acid Analysis

| Parameter | Value/Condition | Source |

| Purity Level | ≥ 98% | jk-sci.com |

| Mobile Phase Example | Methanol/Acetonitrile with 30 mM TEA and 60 mM FA | nih.gov |

| Detection Wavelength | 254 nm or 262 nm | rsc.orgnih.gov |

| Flow Rate Example | 1 mL/min | rsc.org |

| Quantitation Limit (LOQ) | As low as 1 pmol | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a powerful technique for the molecular weight determination and structural confirmation of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of intact molecular ions with minimal fragmentation, providing a precise molecular weight. nih.gov For this compound, the expected molecular weight is approximately 388.4 g/mol . fishersci.com

Spectroscopic Methods beyond NMR (e.g., UV-Vis, IR)

Beyond Nuclear Magnetic Resonance (NMR), other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable structural information about this compound.

UV-Vis Spectroscopy: The prominent feature in the UV-Vis spectrum of FMOC-protected amino acids is the strong absorbance from the fluorenyl group of the FMOC moiety. rsc.org This characteristic absorbance is often utilized for detection in HPLC analysis. rsc.org Studies on the co-assembly of FMOC-protected aromatic amino acids have used UV-Vis spectroscopy to investigate the supramolecular interactions, such as π-π stacking, that drive the formation of self-assembled structures. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The IR spectrum of an FMOC-amino acid will exhibit characteristic absorption bands corresponding to the vibrations of its various chemical bonds. For instance, the technique can confirm the presence of the urethane (B1682113) linkage of the FMOC group, the carboxylic acid group, and the aromatic rings of both the fluorenyl and pyridyl groups. researchgate.net Studies have shown that IR spectroscopy can prove the integrity of the molecule after processes like electrospinning, with spectra corresponding to those calculated from scaled Density Functional Theory (DFT) simulations. researchgate.net Furthermore, IR spectroscopy has been used to study the dynamics of molecular groups and structural changes in amino acids with temperature variations. researchgate.net

Table 2: Key Spectroscopic Features of FMOC-Amino Acids

| Spectroscopic Technique | Key Feature | Application | Source |

| UV-Vis Spectroscopy | Strong absorbance from the fluorenyl group | HPLC detection, studying π-π stacking | rsc.orgrsc.orgnih.gov |

| Infrared (IR) Spectroscopy | Characteristic bands for functional groups (urethane, carboxylic acid, aromatic rings) | Structural confirmation, integrity analysis | researchgate.netresearchgate.net |

Microscopy Techniques (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology of materials at the micro- and nanoscale. While not typically used to study individual molecules of this compound, SEM is invaluable for characterizing the self-assembled structures that FMOC-protected amino acids can form. researchgate.net These derivatives are known to self-assemble into various morphologies, such as nanofibers, nanoribbons, and nanotubes, driven by non-covalent interactions like hydrogen bonding and π-π stacking. rsc.orgresearchgate.net

Cellular and Biochemical Assays for Functional Characterization

While specific cellular and biochemical assay data for this compound itself is not detailed in the provided context, the functional characterization of peptides containing pyridylalanine provides insight into the potential roles of this modified amino acid. Pyridylalanine is used as a surrogate for natural aromatic amino acids in peptide design to enhance properties such as solubility and stability. nih.gov

Cellular Assays: Peptides incorporating pyridylalanine have been evaluated in various cellular assays. For example, glucagon (B607659) analogs containing 3- and 4-pyridylalanine have been tested in HEK293 cells to assess their ability to stimulate cyclic AMP (cAMP) biosynthesis, a key step in the glucagon signaling pathway. nih.gov The antiproliferative activities of peptides modified with pyridylalanine have also been investigated, demonstrating how this amino acid can be part of a strategy to enhance the therapeutic potential of peptides. researchgate.net

Biochemical Assays: In biochemical assays, pyridylalanine-containing peptides have been studied for their binding affinity to specific receptors, such as the somatostatin (B550006) receptor subtype 2 (SST2). researchgate.net These assays are critical for understanding how the incorporation of this non-natural amino acid influences the interaction of the peptide with its biological target. The results from these assays guide the structural optimization of peptide drug candidates. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful theoretical tools used to investigate the structural, conformational, and energetic properties of molecules like this compound at an atomic level. These in silico approaches complement experimental data and provide insights that can be difficult to obtain through laboratory methods alone.

Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the molecule and to predict its vibrational spectra (e.g., IR spectra), which can then be compared with experimental results for validation. nih.govnih.gov Hirshfeld surface analysis, a computational tool, can be used to investigate and visualize intermolecular interactions in the crystal structure of FMOC-amino acids. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of FMOC-amino acids and the peptides that contain them. wm.edu Coarse-grained MD simulations have been employed to investigate the self-assembly mechanism of FMOC-protected amino acids, revealing how factors like solvent variation can control the resulting morphology. rsc.org These simulations can shed light on the role of specific interactions, such as the π-π stacking of the FMOC group, in driving the formation of well-defined crystalline structures. rsc.org Such computational studies are essential for understanding the fundamental principles governing the behavior of these molecules and for the rational design of new materials and therapeutic agents. nih.gov

Conclusion and Future Directions in Fmoc Dl 2 Pyridylalanine Research

Summary of Key Contributions to Chemical Biology and Materials Science

The incorporation of 2-pyridylalanine into peptides has led to significant advancements in chemical biology, primarily by modifying the biophysical properties of these molecules. The pyridine (B92270) moiety can influence peptide folding, stability, and solubility. For instance, the introduction of pyridylalanine has been shown to enhance the aqueous solubility and stability of glucagon (B607659) analogues, which is crucial for their medicinal use in treating hypoglycemia. nih.govresearchgate.net While these studies have often focused on the 3-Pal and 4-Pal isomers, the underlying principle of using the hydrophilic and aromatic nature of the pyridine ring can be extended to 2-pyridylalanine.

In the realm of materials science, pyridylalanine derivatives have been utilized to create novel materials with unique properties. One notable example is the synthesis of an amino acid-based crystal, [3PyAla][BF4], which exhibits piezoelectric properties comparable to lithium niobate. rsc.org This highlights the potential of pyridylalanine derivatives in the development of new functional materials. The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for creating self-assembling peptide-based materials and catalysts.

Furthermore, peptides containing pyridylalanine have been demonstrated to act as efficient asymmetric catalysts in organic reactions. A tetrameric peptide with an embedded pyridylalanine residue was found to catalyze enantioselective coupling reactions, producing unique allenic products with high enantiomeric ratios. acs.org This showcases the potential of pyridylalanine-containing peptides as designer biocatalysts.

| Field | Key Contribution of Pyridylalanine Incorporation | Reference |

| Chemical Biology | Enhanced aqueous solubility and stability of peptides (e.g., glucagon analogues). | nih.govresearchgate.net |

| Serves as a versatile surrogate for natural aromatic amino acids to refine biophysical character. | nih.gov | |

| Acts as an embedded residue in peptide-based asymmetric catalysts. | acs.org | |

| Materials Science | Formation of piezoelectric crystals with pyridylalanine derivatives. | rsc.org |

| Potential for creating metal-coordinating, self-assembling materials. |

Emerging Research Frontiers for Pyridylalanine Derivatives

The unique chemical properties of the pyridylalanine side chain are paving the way for new research directions. One of the most promising frontiers is the development of novel methods for chemoselective peptide modification. A recently demonstrated technique involves the late-stage N-alkylation of the pyridylalanine residue within a peptide chain, both in solution and on a solid phase. nih.gov This method allows for the construction of functionally diverse and stable N-alkylated peptide conjugates, which can enhance their biological activity. nih.gov

Another emerging area is the use of different pyridylalanine isomers to fine-tune the properties of radiolabeled peptides for medical imaging and therapy. researchgate.net The position of the nitrogen atom in the pyridine ring of 2-pyridylalanine, as compared to 3- and 4-pyridylalanine, can influence the coordination of radiometals and the pharmacokinetic properties of the resulting radioligands. researchgate.net This opens up avenues for creating novel diagnostic and therapeutic agents with improved targeting and clearance profiles.

The exploration of pyridylalanine in the context of peptide-based hydrogels for regenerative medicine and drug delivery is also a growing field. genscript.com The ability of the pyridine moiety to engage in hydrogen bonding and metal coordination can be exploited to control the self-assembly and mechanical properties of these biomaterials.

Future research is also likely to focus on the synthesis and application of peptides containing the racemic DL-2-pyridylalanine. While much of the current research utilizes the enantiomerically pure L- or D-isomers, the use of a racemic mixture could lead to peptides with unique structural and functional properties, potentially for applications where a specific stereochemistry is not critical or where a mixture of diastereomers could offer advantages.

| Research Frontier | Description | Potential Impact |

| Chemoselective Peptide Conjugation | N-alkylation of the pyridylalanine side chain to create diverse peptide conjugates. | Enhanced therapeutic properties, dual-labeling capabilities. nih.gov |

| Isomer-Specific Radiopharmaceuticals | Utilizing the distinct coordination properties of 2-pyridylalanine for novel radioligands. | Improved diagnostic imaging and targeted radiotherapy. researchgate.net |

| Peptide-Based Biomaterials | Incorporating pyridylalanine into self-assembling peptides for hydrogels and other materials. | Advanced drug delivery systems and tissue engineering scaffolds. genscript.com |

| Racemic DL-2-Pyridylalanine Peptides | Investigating the properties of peptides synthesized with a racemic mixture of 2-pyridylalanine. | Discovery of novel peptide structures and functions. |

Potential for Translational Research and Biomedical Applications

The unique characteristics of peptides containing 2-pyridylalanine offer significant potential for translational research and the development of new biomedical applications. The ability to enhance peptide stability and solubility directly addresses some of the major limitations of peptide-based drugs. mdpi.com This could lead to the development of more effective and convenient formulations for a wide range of therapeutic peptides.

A compelling example of the translational potential is the enhancement of the antiproliferative activity of a p53 peptide (an MDM2 inhibitor) by conjugating it with an RGD peptide (a selective integrin binder) through pyridylalanine N-alkylation. nih.gov This approach, which resulted in a two-fold increase in activity, demonstrates a clear path towards developing novel cancer therapeutics. nih.gov

In the field of medical diagnostics, the use of 2-pyridylalanine in somatostatin (B550006) antagonists for PET/CT imaging of neuroendocrine tumors is a promising application. researchgate.net The ability to tailor the properties of these imaging agents by selecting the appropriate pyridylalanine isomer could lead to more sensitive and specific cancer detection. researchgate.net

The broader trend in peptide-based drug discovery, with an increasing number of peptide drugs entering clinical trials, further supports the translational potential of novel amino acid building blocks like FMOC-DL-2-pyridylalanine. nih.govnih.govresearchgate.net As our understanding of how to harness the properties of unnatural amino acids grows, so too will the opportunities to translate these findings into clinically relevant solutions for a variety of diseases. mdpi.com

| Biomedical Application | Rationale for using 2-Pyridylalanine | Current Status/Potential |

| Enhanced Peptide Therapeutics | Improves biophysical properties like solubility and stability. | Preclinical development of more effective peptide drugs (e.g., glucagon analogues). nih.gov |

| Targeted Cancer Therapy | Serves as a handle for conjugating targeting moieties to anticancer peptides. | Demonstrated enhanced antiproliferative activity in preclinical models. nih.gov |

| Medical Imaging Agents | Influences the properties of radiolabeled peptides for improved tumor detection. | Development of novel PET/CT imaging agents for neuroendocrine tumors. researchgate.net |

| Novel Antimicrobials | Incorporation into antimicrobial peptides to enhance their activity and stability. | Exploratory research based on the general benefits of unnatural amino acids. |

Q & A

Basic: What are the optimal methodologies for synthesizing and characterizing FMOC-DL-2-pyridylalanine in academic research?

Methodological Answer:

Synthesis typically involves Fmoc-protection of DL-2-pyridylalanine under anhydrous conditions using HBTU/DIPEA coupling reagents. Post-synthesis characterization requires:

- HPLC with UV detection (λ = 265 nm for Fmoc group) to assess purity .

- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry, with pyridyl protons resonating at δ 8.3–8.6 ppm .

- Mass spectrometry (HRMS) for molecular ion verification.

Critical Note: Baseline separation of enantiomers may require chiral columns (e.g., Chiralpak IA) due to racemic nature .

Basic: Which analytical techniques are recommended for detecting impurities in this compound?

Methodological Answer:

Impurity profiling aligns with ICH Q3A/B guidelines :

- LC-MS/MS to identify trace impurities (e.g., des-Fmoc byproducts or pyridyl oxidation products).

- ICP-OES for heavy metal residues if metal catalysts are used .

- Karl Fischer titration for moisture content, critical for hygroscopic intermediates .

Advanced Tip: Compare impurity thresholds against pharmacopeial standards (e.g., EP 10.0) to validate compliance .

Advanced: How can researchers resolve contradictions in enantiomeric purity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Column selection bias (e.g., C18 vs. chiral stationary phases). Cross-validate using polarimetric analysis or circular dichroism (CD) .

- Sample preparation artifacts (e.g., pH-induced racemization). Stabilize samples in non-polar solvents at neutral pH .

- Data normalization errors . Use internal standards (e.g., FMOC-glycine) for quantitative reproducibility .

Framework Application: Apply FINER criteria to assess if the experimental design ensures novelty and feasibility in resolving contradictions .

Advanced: What experimental designs are optimal for studying the stability of this compound under varying conditions?

Methodological Answer:

Design a multifactorial stability study :

- Variables: Temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and solvent systems (DMF, acetonitrile).

- Endpoints: Monitor degradation via HPLC peak area reduction and UV-Vis spectral shifts (Fmoc λmax = 265 nm) .

- Kinetic analysis: Use Arrhenius modeling to predict shelf-life under accelerated conditions .

Contradiction Mitigation: Predefine acceptance criteria (e.g., <2% degradation) to align with ICH Q1A guidelines .

Advanced: How should researchers approach impurity profiling when this compound is used in peptide synthesis?

Methodological Answer:

- Step 1: Perform forced degradation studies (acid/base/oxidative stress) to simulate worst-case impurity generation .

- Step 2: Use 2D-LC-MS for structural elucidation of degradation products (e.g., FMOC cleavage or pyridyl ring modifications).

- Step 3: Quantify impurities via calibration curves with reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid), EP impurity C) .

Data Interpretation: Apply signal-to-noise ratios >10 to distinguish true impurities from analytical artifacts .

Basic: What spectral databases are authoritative for characterizing this compound?

Methodological Answer:

- NIST Chemistry WebBook : Reference ¹H/¹³C NMR shifts and IR spectra for pyridylalanine derivatives .

- SciFinder : Cross-check mass fragmentation patterns against peer-reviewed syntheses.

- Cambridge Structural Database (CSD) : Validate crystallographic data (if applicable) .

Caution: Avoid unverified commercial databases (e.g., BenchChem) due to inconsistent curation .

Advanced: How can computational modeling enhance experimental design for this compound reactivity studies?

Methodological Answer:

- DFT calculations (e.g., Gaussian 16) to predict reaction pathways (e.g., Fmoc deprotection kinetics).

- Molecular docking to study pyridyl interactions in peptide substrates (e.g., kinase inhibitors).

- Validation: Correlate computational results with experimental kinetic isotope effects (KIE) or activation parameters (ΔH‡, ΔS‡) .

Framework Integration: Use PICO to define computational interventions against experimental controls .

Advanced: What strategies ensure reproducibility in this compound-based peptide coupling reactions?

Methodological Answer:

- Standardize coupling conditions : Equimolar reagent ratios, inert atmosphere, and real-time FTIR monitoring (disappearance of Fmoc N-H stretch at ~3400 cm⁻¹) .

- Batch-to-batch consistency : Pre-screen amino acid derivatives via TLC (Rf comparison) .

- Documentation: Adopt ELN (Electronic Lab Notebook) templates to log deviations and raw data .

Ethical Consideration: Disclose all modifications in methods sections to meet FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。